3-Methoxy-2-azabicyclo[2.2.1]hept-2-ene

NMR Spectroscopy Structure Determination Electron Density

Sourcing a reliable building block for antiviral or CNS-targeted programs is often hampered by inconsistent stereoelectronic profiles. 3-Methoxy-2-azabicyclo[2.2.1]hept-2-ene resolves this with a defined methoxy-substituted scaffold that directly enables patented oseltamivir and neogliptin pathways. - Direct precursor to oseltamivir intermediates, reducing process-development risk. - Distinct pharmacophore for cholinergic-receptor-focused medicinal chemistry. - ≥95% purity (HPLC), with custom synthesis options available for larger quantities.

Molecular Formula C7H11NO
Molecular Weight 125.17 g/mol
Cat. No. B13614201
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Methoxy-2-azabicyclo[2.2.1]hept-2-ene
Molecular FormulaC7H11NO
Molecular Weight125.17 g/mol
Structural Identifiers
SMILESCOC1=NC2CCC1C2
InChIInChI=1S/C7H11NO/c1-9-7-5-2-3-6(4-5)8-7/h5-6H,2-4H2,1H3
InChIKeyBRNQXPAZUVWPHJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Methoxy-2-azabicyclo[2.2.1]hept-2-ene: Core Properties and Structural Baseline


3-Methoxy-2-azabicyclo[2.2.1]hept-2-ene is a bicyclic organic compound characterized by a 2-azabicyclo[2.2.1]hept-2-ene skeleton with a methoxy group at the 3-position . This compound serves as a versatile intermediate in pharmaceutical synthesis, notably as a precursor to oseltamivir intermediates [1] and as a building block in the synthesis of novel DPP-4 inhibitors like neogliptin [2]. Its molecular weight is 125.2 g/mol, and it is available at a minimum purity of 95% . The compound's chemical behavior, including stability and reactivity, is influenced by the electronic and steric effects of the methoxy substituent, as evidenced by specific NMR chemical shift perturbations [3].

Why 3-Methoxy-2-azabicyclo[2.2.1]hept-2-ene Cannot Be Interchanged with Unsubstituted or Saturated Analogs


The selection of 3-Methoxy-2-azabicyclo[2.2.1]hept-2-ene over its closest analogs, such as the parent 2-azabicyclo[2.2.1]hept-2-ene or saturated 2-azabicyclo[2.2.1]heptanes, is not a matter of simple functional group interchange. The presence of the 3-methoxy group imparts distinct stereoelectronic properties that fundamentally alter the compound's reactivity, stability, and downstream synthetic utility. This is quantitatively demonstrated by significant differences in NMR chemical shifts (a proxy for electron density and conformation) [1] and by the compound's unique role as a precursor in specific, high-value synthetic pathways, such as those leading to oseltamivir [2] and DPP-4 inhibitors [3]. Generic substitution with a non-methoxylated or saturated scaffold would introduce different reactivity profiles, potentially leading to different reaction outcomes, lower yields, or a complete failure to access the desired molecular architecture [4].

Quantitative Differentiation of 3-Methoxy-2-azabicyclo[2.2.1]hept-2-ene: A Comparator-Based Evidence Guide


NMR Chemical Shift Perturbation Indicates Distinct Electron Density at C3

The presence of the methoxy group at the 3-position of the 2-azabicyclo[2.2.1]hept-2-ene scaffold causes a measurable and distinct perturbation of the 13C NMR chemical shifts compared to the unsubstituted parent compound. Specifically, the C3 carbon in 3-methoxy-2-azabicyclo[2.2.1]hept-2-ene resonates at a different frequency due to the electron-donating effect of the methoxy group, which is a key differentiator for structure confirmation and purity assessment [1].

NMR Spectroscopy Structure Determination Electron Density

Role as a Specific Intermediate in the Synthesis of Oseltamivir (Tamiflu)

3-Methoxy-2-azabicyclo[2.2.1]hept-2-ene derivatives are explicitly claimed as crucial intermediates in a patented process for preparing oseltamivir [1]. While the patent covers a broad class, the specific substitution pattern of the target compound aligns it with this high-value application. This contrasts with many other 2-azabicyclo[2.2.1]heptane/heptene derivatives which are not cited as direct precursors for this specific, commercially relevant antiviral drug.

Antiviral Synthesis Oseltamivir Pharmaceutical Intermediate

Differentiation in Physicochemical Properties vs. Saturated Analogs

Compared to its fully saturated counterpart, 2-azabicyclo[2.2.1]heptane (molecular weight 97.16 g/mol, predicted logP ~0.7-1.1) [1], the 3-methoxy-2-azabicyclo[2.2.1]hept-2-ene scaffold (molecular weight 125.2 g/mol) presents distinct physicochemical properties. The presence of the C=C double bond and the methoxy group increases molecular weight, alters polarity, and modifies lipophilicity, which in turn affects solubility and reactivity. The saturated analog is typically a solid or liquid with a boiling point around 144°C [2], whereas the target compound's properties are tuned for different reaction conditions.

Physicochemical Properties Lipophilicity Stability

Potential for Distinct Biological Activity via Cholinergic Receptor Interaction

Derivatives of 3-methoxy-2-azabicyclo[2.2.1]hept-2-ene are noted for their potential to interact with cholinergic receptors . This is a class-level inference based on the broader activity of azabicyclic compounds as cholinergic ligands [1]. In contrast, many other 2-azabicyclo[2.2.1]heptane derivatives have been optimized for other targets, such as DPP-4 (e.g., neogliptin with an IC50 of 16.8 nM) [2] or KRAS [3]. The presence of the 3-methoxy group on the 2-azabicyclo[2.2.1]hept-2-ene core may offer a unique pharmacophore for targeting neurological pathways compared to these other specialized scaffolds.

Medicinal Chemistry Cholinergic Receptors Neurological Disorders

Optimal Application Scenarios for 3-Methoxy-2-azabicyclo[2.2.1]hept-2-ene Based on Comparative Evidence


As a Key Intermediate in the Synthesis of Oseltamivir (Tamiflu)

For R&D or production groups focused on antiviral therapeutics, specifically influenza treatments, 3-methoxy-2-azabicyclo[2.2.1]hept-2-ene is the preferred building block. Its documented use in patented synthetic routes for oseltamivir intermediates [1] provides a direct, high-value application that is not a primary function of many other azabicyclic analogs. This reduces process development time and risk compared to using an unsubstituted or differently substituted scaffold.

As a Starting Point for Novel Cholinergic Agents in CNS Drug Discovery

Medicinal chemistry teams exploring targets for neurological disorders should prioritize this compound. The class of 2-azabicyclo[2.2.1]heptane derivatives is known to interact with cholinergic receptors [2], and the 3-methoxy-2-azabicyclo[2.2.1]hept-2-ene scaffold offers a distinct pharmacophore compared to other azabicyclic compounds optimized for DPP-4 [3] or KRAS [4] inhibition. This differentiation can accelerate hit identification and lead optimization programs for CNS indications.

In Synthetic Methodology Development Requiring a Defined Stereoelectronic Environment

For academic or industrial groups developing new synthetic methods (e.g., novel cycloadditions or metathesis reactions), the 3-methoxy-2-azabicyclo[2.2.1]hept-2-ene framework provides a unique and tunable stereoelectronic environment. The specific perturbation of electron density, as evidenced by NMR shifts [5], and the presence of the C=C double bond and methoxy group , make it a valuable probe for studying reaction mechanisms and developing new catalysts. This contrasts with simpler, less functionalized bicyclic amines which offer less versatility [6].

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